molecular formula C23H22F3N3O2S B2591788 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 1226455-77-1

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2591788
CAS No.: 1226455-77-1
M. Wt: 461.5
InChI Key: JNUIYKBLWZYUTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone” is a complex organic molecule that contains several functional groups. These include a methoxyphenyl group, a trifluoromethylphenyl group, an imidazole ring, a thioether linkage, a pyrrolidine ring, and a ketone group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the pyrrolidine ring could be introduced through a ring-closing reaction . The imidazole ring could be formed through a condensation reaction . The methoxyphenyl and trifluoromethylphenyl groups could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The pyrrolidine and imidazole rings would add a three-dimensional aspect to the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the ketone group could undergo a reduction reaction to form an alcohol. The imidazole ring could participate in a variety of reactions, including acting as a nucleophile in a substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the polar ketone group and the nonpolar methoxyphenyl and trifluoromethylphenyl groups could affect its solubility. The presence of the rings could affect its melting and boiling points .

Scientific Research Applications

Synthesis of Novel Compounds

A series of 1,3-diarylated imidazo[1,5-a]pyridine derivatives were synthesized through a one-pot, three-component condensation process. These compounds demonstrated significant optical properties, characterized by absorption and fluorescence spectra, showcasing a remarkable Stokes' shift range. This synthesis approach suggests the potential of these compounds in developing luminescent materials for various applications (Volpi et al., 2017).

Antiviral Activity

Research has also focused on the synthesis and evaluation of novel heterocyclic compounds for antiviral activity. For example, derivatives of 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and Pyrido[2′,3′:3,4]pyrazolo[5,1-c][1,2,4]triazine have been synthesized and tested against viruses, demonstrating the potential of these compounds in antiviral drug development (Attaby et al., 2006).

Materials Science Applications

The synthesis of conducting polymers based on pyrrole derivatives has been explored, with the substitution patterns significantly affecting their optical and electrical properties. These polymers show promise in materials science, particularly for applications requiring conductive materials with good thermal stability and sensitivity to environmental changes (Pandule et al., 2014).

Future Directions

Future research on this compound could involve exploring its potential uses in medicinal chemistry or materials science. It could also involve studying its physical and chemical properties in more detail .

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O2S/c1-31-19-9-7-16(8-10-19)20-14-27-22(32-15-21(30)28-11-2-3-12-28)29(20)18-6-4-5-17(13-18)23(24,25)26/h4-10,13-14H,2-3,11-12,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNUIYKBLWZYUTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.